

MRI Outcomes: Evobrutinib vs. Dimethyl Fumarate

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Evobrutinib

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Outcome Measure	Evobrutinib (75 mg twice daily)	Dimethyl Fumarate (240 mg twice daily)	Source & Study Details
T1 Gadolinium-Enhancing (Gd+) Lesions (primary endpoint in initial trial)	Significant reduction vs. placebo from weeks 12-24 [1]. Long-term (192 weeks) data show T1 Gd+ lesion numbers remained low [2].	Data from the same trial served as an active comparator; no significant difference vs. placebo/evobrutinib 25 mg was noted in post-hoc analysis [3].	48-week Phase II RCT (NCT02975349) & its Open-Label Extension (OLE) [2] [1].
Slowly Expanding Lesion (SEL) Volume (a marker of chronic active lesions)	Significant reduction vs. placebo/evobrutinib 25 mg (-474.5 mm ³ , p=0.047) and vs. DMF (-711.6 mm ³ , p=0.011) at Week 48 [3].	No significant difference vs. placebo/evobrutinib 25 mg was observed [3].	Post-hoc analysis of the 48-week Phase II RCT (NCT02975349) [3].
Annualized Relapse Rate (ARR)	0.11 at Week 48, maintained at 0.11 through Week 192 [2].	0.20 at Week 24 [1]. ARR data for long-term (192-week) follow-up was not highlighted in the available results.	48-week Phase II RCT & its OLE (NCT02975349) [2] [1].

Experimental Protocols & Methodologies

The comparative data primarily comes from a Phase II, double-blind, randomized controlled trial (NCT02975349) and its subsequent Open-Label Extension (OLE) [2].

Trial Design and Patient Population

- **Design:** The initial 48-week trial had five arms: **evobrutinib** (25 mg QD, 75 mg QD, 75 mg BID), placebo (switched to **evobrutinib** 25 mg QD at week 24), and an open-label DMF (240 mg BID) group as an active comparator [2] [1]. Patients could then enter the OLE, where all received **evobrutinib** [2].
- **Participants:** Adults (18-65 years) with relapsing MS (relapsing-remitting or secondary-progressive with relapses), at least one relapse in the previous 2 years, and an Expanded Disability Status Scale (EDSS) score of ≤ 6.0 [2].

MRI Outcome Assessments

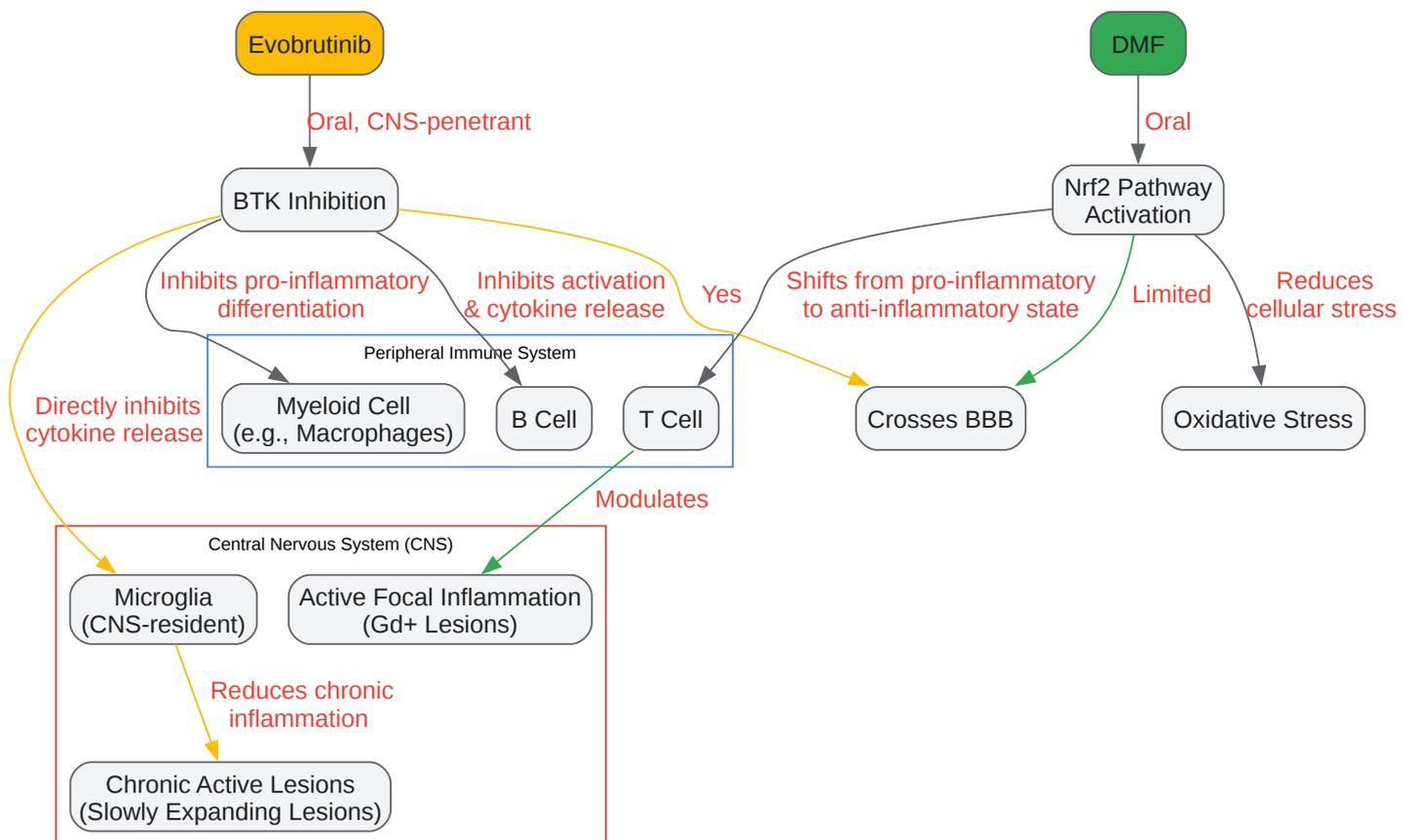
- **T1 Gd+ Lesions:** The **primary endpoint** in the double-blind period was the cumulative number of T1 Gd+ lesions on MRI scans performed at weeks 12, 16, 20, and 24 [1]. These lesions indicate active inflammation with a compromised blood-brain barrier.
- **Slowly Expanding Lesions (SELs):** In a **post-hoc analysis**, SELs were identified as an MRI biomarker for chronic active lesions. The methodology was as follows [3]:
 - SELs were defined as pre-existing T2 lesions that slowly and consistently expanded radially over 48 weeks, involving ≥ 10 contiguous voxels.
 - Lesion volume change was assessed using the **Jacobian determinant** of the nonlinear deformation from baseline to week 48.
 - The analysis was based on the week 48/end-of-treatment status.

Statistical Analysis

- **T1 Gd+ Lesions:** The total number of lesions was analyzed using a Poisson regression model [1].
- **SEL Volume:** The treatment effect was analyzed using a **stratified Wilcoxon rank-sum test**, with results reported as the Hodges-Lehmann estimate of the shift in distribution [3].

Mechanisms of Action and Signaling Pathways

The distinct MRI outcomes can be understood by the different mechanisms of action (MoA) of the two drugs.



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The diagram above illustrates the core difference: **evobrutinib**'s ability to cross the blood-brain barrier (BBB) and target cells within the CNS.

- **Evobrutinib's MoA:** As an oral, highly selective, and **CNS-penetrant Bruton's tyrosine kinase (BTK) inhibitor**, it targets both adaptive (B cells) and innate (macrophages, microglia) immune cells [2] [4]. By inhibiting BTK within the CNS, it can directly suppress the activity of microglia, the CNS-resident immune cells. This direct action is believed to underlie its significant effect on reducing the volume of Slowly Expanding Lesions (SELs), which are driven by chronic, compartmentalized inflammation behind the BBB [3] [4].
- **Dimethyl Fumarate's MoA:** DMF is an oral agent that primarily activates the **Nrf2 antioxidant pathway** [4]. Its main effects are thought to be in the peripheral immune system, shifting T-cells from a pro-inflammatory to an anti-inflammatory state and reducing oxidative stress. However, it has **limited penetration across the BBB** [4]. Therefore, while it can effectively reduce peripheral inflammation that leads to new Gd+ lesions, its impact on CNS-compartmentalized inflammation driving SELs appears to be limited.

Conclusion and Future Research

In summary, while both therapies demonstrate efficacy in managing RMS, **evobrutinib's** unique, CNS-penetrant mechanism offers a distinct advantage in targeting chronic active lesions (SELs), a key contributor to progressive tissue loss.

- **For T1 Gd+ lesions**, both drugs show activity, with strong long-term data for **evobrutinib**.
- **For SEL volume**, **evobrutinib** 75 mg BID demonstrates a significant reduction where DMF does not, highlighting its potential impact on compartmentalized inflammation [3].

The data supporting this comparison is primarily from Phase II trials. The results of ongoing Phase III trials (EVOLUTION RMS 1 & 2), which are directly comparing **evobrutinib** with teriflunomide, are eagerly awaited to further confirm these findings and solidify its efficacy and safety profile [4].

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